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Compound of Interest

Compound Name: 4-methyl-1H-indazol-5-amine

Cat. No.: B033550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 4-
methyl-1H-indazol-5-amine, a key building block in the development of various

pharmaceutical compounds. The described methodology is based on established chemical

transformations and offers a practical approach for laboratory-scale synthesis. This document

details the necessary starting materials, step-by-step experimental protocols, and relevant data

presented in a clear and accessible format.

Synthetic Pathway Overview
The synthesis of 4-methyl-1H-indazol-5-amine is proposed as a two-step process

commencing with the commercially available starting material, 2-methyl-4-nitroaniline. The

initial step involves a diazotization reaction followed by an intramolecular cyclization to yield the

intermediate, 4-methyl-5-nitro-1H-indazole. Subsequent reduction of the nitro group affords the

final target molecule.
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2-Methyl-4-nitroaniline

4-Methyl-5-nitro-1H-indazole

 1. NaNO₂, Acetic Acid
 2. Intramolecular Cyclization

4-Methyl-1H-indazol-5-amine

 Reduction (e.g., SnCl₂/HCl or Catalytic Hydrogenation)
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Caption: Proposed synthetic workflow for 4-methyl-1H-indazol-5-amine.

Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of the final product is presented

below.
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Property Value Reference

Molecular Formula C₈H₉N₃ [1]

Molecular Weight 147.18 g/mol [1]

CAS Number 101257-89-0 [1]

Appearance Solid (predicted)

Melting Point Not available

Boiling Point Not available

Solubility Not available

GHS Hazard Statements

H302: Harmful if

swallowedH312: Harmful in

contact with skinH315: Causes

skin irritationH319: Causes

serious eye irritationH332:

Harmful if inhaledH335: May

cause respiratory irritation

[1]

Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials and should be performed by

trained personnel in a well-ventilated chemical fume hood, utilizing appropriate personal

protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 4-methyl-5-nitro-1H-indazole
This procedure details the diazotization of 2-methyl-4-nitroaniline and subsequent

intramolecular cyclization to form the indazole ring. This protocol is adapted from established

procedures for similar indazole syntheses.[2][3]

Materials and Reagents:
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Reagent Molar Mass ( g/mol )

2-Methyl-4-nitroaniline 152.15

Glacial Acetic Acid 60.05

Sodium Nitrite (NaNO₂) 69.00

Deionized Water 18.02

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-nitroaniline in

glacial acetic acid.

Cool the resulting solution to 15-20°C using an ice-water bath.

In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

Add the sodium nitrite solution to the stirred solution of the aniline derivative all at once. It is

critical to maintain the reaction temperature below 25°C during this exothermic addition.

After the addition is complete, continue stirring the mixture for 15 minutes at the same

temperature.

Remove the ice bath and allow the solution to stand at room temperature for 3 days to

ensure complete cyclization.

Concentrate the solution under reduced pressure on a steam bath.

Dilute the residue with a small volume of cold water and stir vigorously to precipitate the

crude product.

Collect the solid by vacuum filtration, wash with cold water, and dry to afford the crude 4-

methyl-5-nitro-1H-indazole.

The crude product can be purified by recrystallization from a suitable solvent such as ethanol

or methanol.
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Step 2: Synthesis of 4-methyl-1H-indazol-5-amine
This protocol describes the reduction of the nitro group of 4-methyl-5-nitro-1H-indazole to the

corresponding amine using stannous chloride. This method is adapted from a procedure for the

reduction of a similar nitroindazole derivative.[4]

Materials and Reagents:

Reagent Molar Mass ( g/mol )

4-Methyl-5-nitro-1H-indazole 177.16

Anhydrous Stannous Chloride (SnCl₂) 189.60

Absolute Ethanol 46.07

5% Aqueous Potassium Bicarbonate (KHCO₃) 100.12

Ethyl Acetate 88.11

Brine (Saturated NaCl solution) -

Anhydrous Magnesium Sulfate (MgSO₄) 120.37

Procedure:

In a round-bottom flask, suspend 4-methyl-5-nitro-1H-indazole and anhydrous stannous

chloride (approximately 5 equivalents) in absolute ethanol.

Heat the reaction mixture to reflux (approximately 78°C) with stirring for 6 hours, or until the

starting material is consumed as monitored by Thin Layer Chromatography (TLC).

Allow the solution to cool to room temperature.

Adjust the pH of the mixture to be slightly basic (pH 7-8) by the careful addition of a 5%

aqueous potassium bicarbonate solution.

Extract the product into ethyl acetate.

Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude 4-methyl-1H-indazol-5-
amine.

The crude product can be purified by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Mechanisms and Logical Relationships
The synthesis of 4-methyl-1H-indazol-5-amine involves two key chemical transformations:

diazotization followed by cyclization, and the reduction of a nitro group.

Diazotization and Cyclization
The initial step is the diazotization of the primary aromatic amine of 2-methyl-4-nitroaniline. In

the presence of a strong acid (acetic acid), sodium nitrite is converted to nitrous acid (HONO),

which then forms the nitrosonium ion (NO⁺). The amino group of the aniline derivative acts as a

nucleophile, attacking the nitrosonium ion to form a diazonium salt intermediate. This unstable

intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the

diazonium group attacks the ortho-position to the methyl group, leading to the formation of the

stable indazole ring system.

Step 1: Diazotization and Cyclization

2-Methyl-4-nitroaniline Diazonium Salt
Intermediate

NaNO₂, Acetic Acid
4-Methyl-5-nitro-1H-indazole

Intramolecular
Cyclization

Click to download full resolution via product page

Caption: Key stages in the formation of the indazole ring.

Nitro Group Reduction
The second step is the reduction of the nitro group to a primary amine. While several methods

are available, the use of stannous chloride in an acidic medium (generated from the hydrolysis

of SnCl₂ in ethanol) is a common and effective method. The nitro group is reduced in a

stepwise manner, involving nitroso and hydroxylamine intermediates, to ultimately yield the
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desired amino group. Catalytic hydrogenation over a noble metal catalyst such as palladium on

carbon (Pd/C) is an alternative clean and efficient method.

Step 2: Reduction

4-Methyl-5-nitro-1H-indazole

Reduction Conditions
(e.g., SnCl₂/HCl or H₂/Pd-C)

4-Methyl-1H-indazol-5-amine

Click to download full resolution via product page

Caption: General workflow for the reduction of the nitro group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b033550#synthesis-of-4-methyl-1h-indazol-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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